molecular formula C17H13BFNO3S B12392758 Slu-PP-915

Slu-PP-915

Cat. No.: B12392758
M. Wt: 341.2 g/mol
InChI Key: CKROIKQTGRZRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Slu-PP-915 is a novel pan-estrogen-related receptor agonist designed to enhance cardiac fatty acid metabolism and mitochondrial function. It has shown significant potential in ameliorating heart failure by improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models .

Preparation Methods

Slu-PP-915 was synthesized using a structure-based design approach. The synthetic route involves the creation of two structurally distinct pan-estrogen-related receptor agonists, Slu-PP-332 and this compound. The preparation method includes comprehensive functional, multi-omics (RNA sequencing and metabolomics studies), and genetic dependency studies both in vivo and in vitro to dissect the molecular mechanism, estrogen-related receptor isoform dependency, and target specificity .

Chemical Reactions Analysis

Slu-PP-915 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Slu-PP-915 has a wide range of scientific research applications, including:

Mechanism of Action

Slu-PP-915 exerts its effects by activating estrogen-related receptors, particularly estrogen-related receptor alpha and estrogen-related receptor gamma. This activation leads to the transcriptional activation of a broad spectrum of metabolic genes, particularly those involved in fatty acid metabolism and mitochondrial function. The compound also increases mitochondrial oxidative capacity and fatty acid use in vitro and in vivo. Additionally, it leads to the downregulation of cell cycle and development pathways, partially mediated by E2F1 in cardiomyocytes .

Comparison with Similar Compounds

Slu-PP-915 is compared with other similar compounds, such as Slu-PP-332. Both compounds are pan-estrogen-related receptor agonists designed to enhance cardiac fatty acid metabolism and mitochondrial function. this compound has shown a higher efficacy in improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models. Other similar compounds include various estrogen-related receptor agonists that target different isoforms and pathways .

Properties

Molecular Formula

C17H13BFNO3S

Molecular Weight

341.2 g/mol

IUPAC Name

[3-[5-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]phenyl]boronic acid

InChI

InChI=1S/C17H13BFNO3S/c19-13-6-1-2-7-14(13)20-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)18(22)23/h1-10,22-23H,(H,20,21)

InChI Key

CKROIKQTGRZRKF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.